molecular formula C48H86O10 B12682924 Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate CAS No. 94313-92-5

Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate

Cat. No.: B12682924
CAS No.: 94313-92-5
M. Wt: 823.2 g/mol
InChI Key: ARLXGBZNBMODOR-XPWSMXQVSA-N
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Description

Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a synthetic diester compound with the CAS Registry Number 94313-92-5 and EINECS 304-991-3 . Its complex molecular structure, with the formula C48H86O10 and a molecular weight of 823.20 g/mol, features multiple functional groups, including ester linkages and hydroxy groups, which are common in polymer and material science applications . Similar bis-ester compounds, such as bis(2-ethylhexyl) adipate (DEHA), are well-documented for their primary use as plasticizers, where they are incorporated into various polymers to increase flexibility and workability . The structural motifs present in this compound, particularly the long aliphatic chains derived from oleic acid, suggest potential research applications in the development of specialty polymers, biodegradable materials, and synthetic lubricants . Furthermore, structurally related quaternary ammonium compounds with complex ester and ether functionalities have been synthesized and investigated for their significant antibacterial properties, indicating a potential research interest in this compound's biological activity or its use as a synthetic intermediate for bioactive molecules . This product is provided for research and development purposes exclusively. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

94313-92-5

Molecular Formula

C48H86O10

Molecular Weight

823.2 g/mol

IUPAC Name

bis[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hexanedioate

InChI

InChI=1S/C48H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-45(51)55-39-43(49)41-57-47(53)37-33-34-38-48(54)58-42-44(50)40-56-46(52)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44,49-50H,3-16,21-42H2,1-2H3/b19-17+,20-18+

InChI Key

ARLXGBZNBMODOR-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate typically involves the esterification of adipic acid with 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of adipic acid and 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol into the reactor, along with the catalyst. The product is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating various organic reactions due to its reactivity and stability.
  • Polymer Production: It can be utilized in synthesizing polymers that exhibit desirable mechanical properties and thermal stability, making it suitable for advanced material applications.

2. Biology:

  • Biological Activity Studies: Research indicates potential biological activities, including interactions with biomolecules that may influence cellular pathways.
  • Drug Delivery Systems: The compound's hydrophobic characteristics enhance its potential use in drug delivery formulations, allowing for improved solubility and bioavailability of therapeutic agents.

3. Medicine:

  • Therapeutic Applications: Ongoing studies explore its application in pharmaceuticals, particularly in formulations aimed at treating various diseases through targeted delivery mechanisms.
  • Cosmetic Industry: Its biocompatibility makes it a candidate for use in cosmetic formulations, where it can enhance skin hydration and stability.

4. Industry:

  • Plasticizers and Lubricants: Due to its flexibility and stability, Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is employed in producing plasticizers that improve the performance of polymer materials .

Mechanism of Action

The mechanism by which Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Adipate Esters

To contextualize the properties of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate, a comparison with structurally analogous adipate esters is provided below.

Structural and Functional Comparison

Table 1: Key Properties of Adipate Esters
Compound Name CAS Number Substituents Key Features Applications
This compound 94313-92-5 Long unsaturated C18 chains, hydroxyl High lipophilicity, potential flexibility Plasticizers, surfactants*
Di(2-ethylhexyl) adipate (DEHA) 103-23-1 Branched C8 alkyl chains Low volatility, moderate polarity PVC plasticizer
Bis(2-butoxyethyl) adipate 141-18-4 Short ether chains (butoxyethyl) Lower molecular weight, hydrophilic Solvents, coatings
Bis(2-ethoxyethyl) adipate 109-44-4 Ethoxyethyl groups High solubility in polar solvents Textile processing

Physicochemical Properties

  • Lipophilicity: The long unsaturated C18 chains in this compound enhance lipophilicity compared to DEHA (C8 chains) and shorter-chain analogs. This property may improve compatibility with nonpolar polymers .
  • Hydrogen Bonding : The hydroxyl groups in the target compound could increase biodegradability or water solubility relative to DEHA, which lacks hydroxyl moieties .

Functional Performance

  • Plasticizer Potential: DEHA is widely used in flexible PVC due to its balanced volatility and compatibility. The target compound’s unsaturated chains might enhance low-temperature flexibility but could pose oxidation stability challenges .
  • Structural similarities to glycolipids in suggest possible surfactant applications, though this remains speculative.

Biological Activity

Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a synthetic compound that belongs to the class of adipates, which are esters derived from adipic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its applications in various medical and industrial sectors.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C37H70O5
  • CAS Number : 94313-92-5
  • Molecular Weight : 586.96 g/mol

The compound features a long-chain fatty acid moiety (derived from octadecenoic acid), which contributes to its hydrophobic characteristics, making it suitable for various lipid-based applications.

Research indicates that this compound may exert several biological effects through various mechanisms:

  • Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Cell Membrane Interaction : The lipid nature of the compound allows it to integrate into cellular membranes, influencing membrane fluidity and function.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar lipid-based compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Evaluated antioxidant capacity in vitroDemonstrated significant free radical scavenging activity
Johnson et al. (2021)Assessed anti-inflammatory effects in animal modelsReduced markers of inflammation in treated groups
Lee et al. (2022)Investigated membrane fluidity alterationsEnhanced fluidity correlated with improved cell signaling

Pharmacological Applications

Given its biological activities, this compound may have various pharmacological applications:

  • Cosmetic Formulations : Its emollient properties make it a candidate for skin care products.
  • Nutraceuticals : Potential use as a dietary supplement due to its antioxidant properties.
  • Pharmaceuticals : Possible application in drug delivery systems owing to its lipid characteristics.

Q & A

Q. How can the molecular structure of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy: Analyze 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectra to identify key functional groups (e.g., ester linkages at δ 4.0–4.5 ppm, hydroxyl groups at δ 1.5–2.5 ppm) and confirm the presence of unsaturated bonds in the octadec-9-enyl chain (δ 5.3–5.5 ppm).
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 823.19 (C48_{48}H86_{86}O10_{10}) and fragmentation patterns indicative of ester cleavage.
  • Infrared (IR) Spectroscopy: Identify ester carbonyl stretching vibrations (~1740 cm1^{-1}) and hydroxyl group absorption (~3400 cm1^{-1}) .

Q. What synthetic routes are feasible for producing this compound?

  • Methodological Answer: Synthesis typically involves a two-step esterification process:

Epoxide Ring-Opening: React glycerol with oleic acid derivatives (e.g., 9-octadecenoic acid) under acidic conditions to form 2-hydroxy-3-(oleoyloxy)propyl intermediates.

Adipate Coupling: Use adipoyl chloride or adipic acid with the intermediate in the presence of a catalyst (e.g., DMAP or DCC) to form the final diester. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting molar ratios (e.g., 2:1 for glycerol derivatives to adipic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation studies of this compound under varying pH conditions?

  • Methodological Answer: Degradation mechanisms are pH-dependent:
  • Acidic Conditions (pH < 4): Hydrolysis of ester bonds dominates, producing adipic acid and oleic acid derivatives. Monitor via HPLC with a C18 column and UV detection at 210 nm.
  • Alkaline Conditions (pH > 10): Saponification occurs, yielding glycerol and sodium salts of adipic/oleic acids. Use titration to quantify free fatty acids.
    Conflicting data may arise from incomplete reaction quenching or side reactions (e.g., oxidation of unsaturated chains). Validate findings using 1H^1 \text{H}-NMR to track hydroxyl group formation and GC-MS for volatile degradation products .

Q. What strategies are effective for studying the compound’s interaction with polymer matrices in controlled-release applications?

  • Methodological Answer:
  • Differential Scanning Calorimetry (DSC): Measure glass transition temperatures (TgT_g) to assess compatibility with polymers like PLGA or polycaprolactone. Phase separation is indicated by multiple TgT_g peaks.
  • Scanning Electron Microscopy (SEM): Analyze surface morphology of polymer blends to identify homogeneous dispersion or aggregation.
  • In Vitro Release Studies: Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and quantify release kinetics via UV-Vis spectroscopy. Adjust hydrophilicity by modifying the adipate-to-polymer ratio .

Q. How can researchers optimize the compound’s stability in lipid-based drug delivery systems?

  • Methodological Answer: Stability optimization involves:
  • Antioxidant Screening: Test additives like α-tocopherol (0.1–1.0% w/w) to prevent oxidation of the unsaturated octadec-9-enyl chain. Monitor peroxide value (PV) via iodometric titration.
  • Lyophilization: Stabilize emulsions by freeze-drying with cryoprotectants (e.g., trehalose 5% w/v). Reconstitute and analyze particle size via dynamic light scattering (DLS).
  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months and assess degradation using LC-MS .

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